3-(Aziridin-1-yl)cyclohexan-1-one

Catalog No.
S12372732
CAS No.
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aziridin-1-yl)cyclohexan-1-one

Product Name

3-(Aziridin-1-yl)cyclohexan-1-one

IUPAC Name

3-(aziridin-1-yl)cyclohexan-1-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c10-8-3-1-2-7(6-8)9-4-5-9/h7H,1-6H2

InChI Key

QUXHUSWHPDPBAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)N2CC2

3-(Aziridin-1-yl)cyclohexan-1-one is a bicyclic compound featuring an aziridine ring fused to a cyclohexanone moiety. The aziridine ring, a three-membered nitrogen-containing heterocycle, contributes to the compound's unique reactivity and biological properties. The cyclohexanone portion provides a ketone functionality, enhancing its potential for various chemical transformations. This compound is of interest due to its structural characteristics that may influence both its chemical behavior and biological activity.

  • Oxidation: The ketone group can be oxidized to form carboxylic acids or other ketones.
  • Reduction: Reduction reactions can convert the ketone to an alcohol, utilizing reagents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The aziridine ring can participate in nucleophilic substitutions, where nucleophiles attack the electrophilic carbon atoms in the ring, leading to ring-opening reactions.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various contexts.

Aziridine-containing compounds are known for their diverse biological activities. 3-(Aziridin-1-yl)cyclohexan-1-one and related aziridines have demonstrated promising antitumor and antibacterial properties. For instance, aziridine derivatives can interact with DNA, leading to alkylation reactions that inhibit replication and induce apoptosis in cancer cells. Studies have shown that certain aziridines exhibit antibacterial activity against resistant strains of bacteria, making them potential candidates for new antimicrobial agents .

The synthesis of 3-(Aziridin-1-yl)cyclohexan-1-one can be achieved through various methods:

  • Aziridination Reactions: Utilizing alkenes and nitrogen sources (like N-aminophthalimide) under mild conditions can yield aziridine rings.
  • Cyclization Reactions: Cyclization of suitable precursors containing both amine and carbonyl functionalities can lead to the formation of the aziridine-cyclohexanone structure.
  • Functional Group Transformations: Starting from cyclohexanones, introducing an aziridine moiety via electrophilic amination techniques can also be effective.

These methods highlight the versatility of synthetic approaches available for creating this compound .

3-(Aziridin-1-yl)cyclohexan-1-one has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or bacterial infections.
  • Chemical Synthesis: The compound can act as a versatile intermediate in organic synthesis, facilitating further modifications to create more complex molecules.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or materials with specific mechanical properties.

Studies on 3-(Aziridin-1-yl)cyclohexan-1-one interactions focus primarily on its biological activity. Research indicates that this compound can interact with cellular thiols and other biomolecules, potentially disrupting redox balance within cells. Such interactions are crucial for understanding its mechanism of action as an anticancer agent and its effects on cellular pathways involved in apoptosis and cell growth regulation .

Several compounds share structural similarities with 3-(Aziridin-1-yl)cyclohexan-1-one, including:

Compound NameStructure TypeNotable Properties
ImexonAziridine derivativeAnticancer activity, interacts with thiols
Mitomycin CAziridine-containingDNA crosslinking agent
3-Arylaziridine derivativesAryl-substitutedAntimicrobial and anticancer properties

Uniqueness

While many aziridine compounds exhibit biological activity, 3-(Aziridin-1-yl)cyclohexan-1-one's unique combination of a cyclohexanone structure with an aziridine ring distinguishes it from others. Its specific reactivity patterns and potential interactions with biological targets make it a noteworthy candidate for further research in medicinal chemistry.

Nucleophilic Ring-Opening of Aziridines

The synthesis of aziridine-containing compounds often begins with the regioselective ring-opening of N-sulfonylaziridines. For example, Markov and Polyakov demonstrated that azidolysis of N-sulfonylaziridines with sodium azide in aqueous dimethylformamide (DMF) under carbon dioxide atmosphere yields β-azidoamines, which serve as precursors for 1,2,3-triazoles. While this method targets triazole formation, analogous strategies can be adapted for cyclohexanone functionalization.

Key factors include:

  • Regioselectivity: Benzylic aziridines (e.g., styrene-derived substrates) undergo preferential attack at the benzylic position, while alkylaziridines favor terminal ring-opening.
  • Catalysis: Copper(I) chloride (Cu₂Cl₂) accelerates cycloaddition between β-azidoamines and acetylenes, reducing reaction times from 10–20 hours to 15–30 minutes.

For cyclohexanone derivatives, analogous aziridination could involve the reaction of cyclohexenone with sulfonamide-based aziridinating agents under mild acidic conditions.

Hydrogen Borrowing Alkylation Strategies in Bicyclic System Construction

Hydrogen borrowing alkylation enables the formation of C–N bonds without external reductants. While not directly reported in the provided sources, this methodology typically involves:

  • Activation of Alcohols: Transition metal catalysts (e.g., iridium or ruthenium) dehydrogenate alcohols to carbonyl intermediates.
  • Iminium Formation: The carbonyl reacts with an amine to form an iminium intermediate.
  • Reductive Alkylation: The catalyst transfers hydrogen back to the iminium, yielding the alkylated amine.

Applied to 3-(aziridin-1-yl)cyclohexan-1-one, this approach could involve cyclohexanol derivatives and aziridine-containing amines. For instance, cyclohexanol might undergo dehydrogenation to cyclohexanone, followed by condensation with aziridine-ethylamine and subsequent reduction.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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